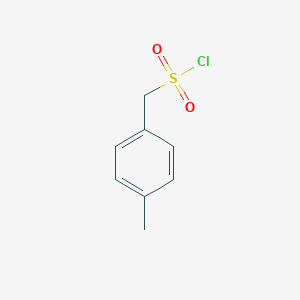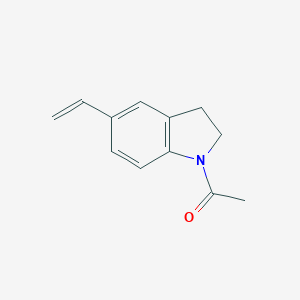
1-(5-Vinylindolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Vinylindolin-1-yl)ethanone, also known as Vinpocetine, is a synthetic compound that is derived from the alkaloid vincamine, which is found in the periwinkle plant. Vinpocetine has been extensively studied for its potential therapeutic applications in various medical conditions, including cognitive impairment, dementia, and stroke.
Mécanisme D'action
1-(5-Vinylindolin-1-yl)ethanone's mechanism of action is not fully understood, but it is believed to work by increasing blood flow to the brain and improving oxygen and glucose utilization. It also modulates neurotransmitter release and has been shown to increase the synthesis of acetylcholine, a neurotransmitter that is important for memory and learning.
Effets Biochimiques Et Physiologiques
1-(5-Vinylindolin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It increases blood flow to the brain, which can improve cognitive function and memory. It also has neuroprotective effects, which may make it a potential treatment for stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in a number of medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(5-Vinylindolin-1-yl)ethanone is that it has been extensively studied and has a well-established safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. One of the limitations of 1-(5-Vinylindolin-1-yl)ethanone is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.
Orientations Futures
There are several future directions for research on 1-(5-Vinylindolin-1-yl)ethanone. One area of interest is its potential use in the treatment of Alzheimer's disease and other forms of dementia. 1-(5-Vinylindolin-1-yl)ethanone has been shown to improve cognitive function and memory, and it may be a potential treatment for these conditions. Another area of interest is its potential use in the treatment of stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has neuroprotective effects, which may make it a potential treatment for these conditions. Finally, there is interest in exploring the anti-inflammatory and antioxidant properties of 1-(5-Vinylindolin-1-yl)ethanone and its potential use in the treatment of various medical conditions.
Méthodes De Synthèse
1-(5-Vinylindolin-1-yl)ethanone is synthesized by the esterification of apovincamine with 3-(dimethylamino)propionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields 1-(5-Vinylindolin-1-yl)ethanone as a white crystalline powder.
Applications De Recherche Scientifique
1-(5-Vinylindolin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to improve cognitive function and memory in animal models and humans. It also has neuroprotective effects and has been studied as a potential treatment for stroke and other neurodegenerative diseases. 1-(5-Vinylindolin-1-yl)ethanone has also been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
136081-56-6 |
|---|---|
Nom du produit |
1-(5-Vinylindolin-1-yl)ethanone |
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-(5-ethenyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-3-10-4-5-12-11(8-10)6-7-13(12)9(2)14/h3-5,8H,1,6-7H2,2H3 |
Clé InChI |
UMLOCUIBSYOBQK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C=C |
SMILES canonique |
CC(=O)N1CCC2=C1C=CC(=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



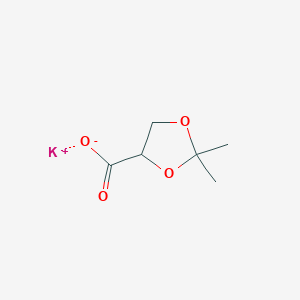
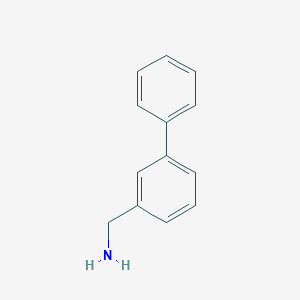
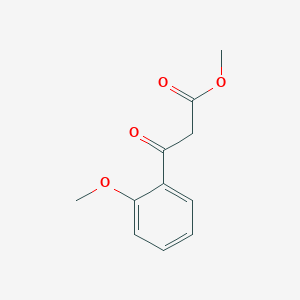
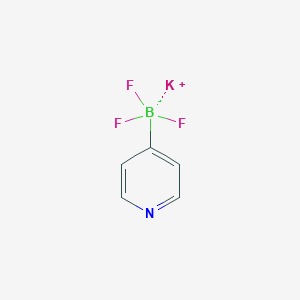
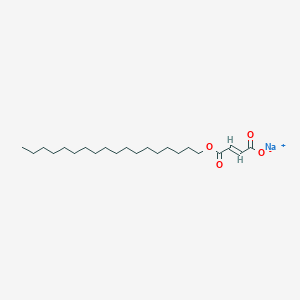
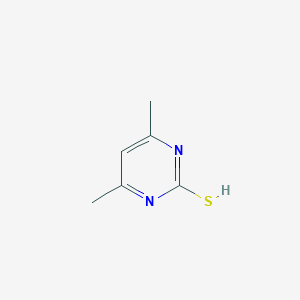
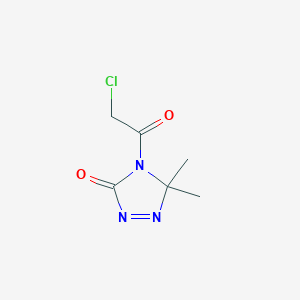
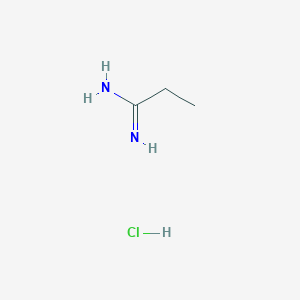
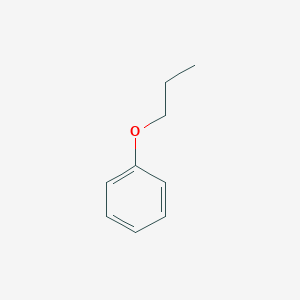
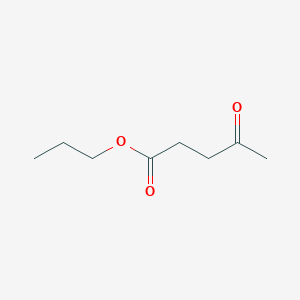
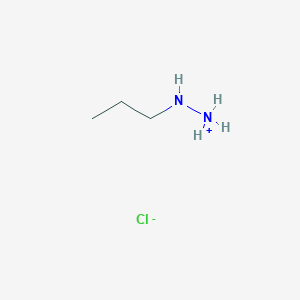
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
